![molecular formula C18H17F2N3O2 B1667192 (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone CAS No. 582315-72-8](/img/structure/B1667192.png)

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Overview

Description

BMS-265246 is a potent and selective inhibitor of cyclin-dependent kinases 1 and 2. Cyclin-dependent kinases are crucial regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. BMS-265246 has shown promise in preclinical studies for its potential to inhibit the proliferation of cancer cells and its antiviral properties .

Mechanism of Action

Target of Action

BMS-265246 is a potent and selective inhibitor of the cyclin-dependent kinases, specifically CDK1 and CDK2 . CDKs are key regulators of cell cycle progression and have been identified as prospective antiviral targets .

Mode of Action

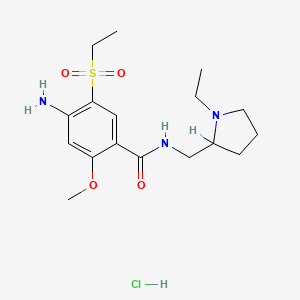

BMS-265246 interacts with its targets, CDK1 and CDK2, by binding to the ATP purine binding site and forming important H-bonds with Leu83 on the protein backbone . This interaction inhibits the kinase activity of CDK1 and CDK2, thereby affecting the cell cycle progression .

Biochemical Pathways

The inhibition of CDK1 and CDK2 by BMS-265246 affects the cell cycle, particularly the transition from G1 phase to S phase and the progression of the M phase . This results in the suppression of cell proliferation, as observed in HCT-116 colon cancer cells .

Result of Action

BMS-265246 has been found to effectively limit the multiplication of Herpes Simplex Virus Type 1 (HSV-1) in various cell lines, including Vero, HepG2, and Hela cells . It inhibits the early stages of viral replication when added early in the viral infection . The suppression of multiple steps in viral replication by BMS-265246 was revealed when HSV-1 infected cells were treated at different time periods in the viral life cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-265246 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production of BMS-265246 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

BMS-265246 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:

Oxidation: BMS-265246 can undergo oxidation reactions, particularly at the aromatic rings.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the aromatic rings and other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

BMS-265246 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cell proliferation.

Industry: Potential applications in the development of antiviral drugs, particularly against herpes simplex virus type 1

Comparison with Similar Compounds

Similar Compounds

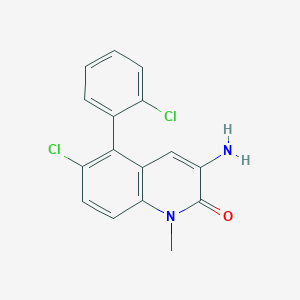

Roscovitine: Another cyclin-dependent kinase inhibitor with similar mechanisms of action.

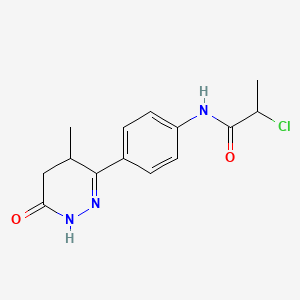

Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with applications in cancer therapy.

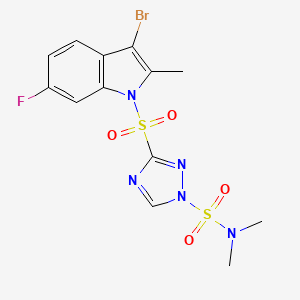

Palbociclib: A selective inhibitor of cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.

Uniqueness

BMS-265246 is unique in its high selectivity for cyclin-dependent kinases 1 and 2, making it a valuable tool for studying these specific kinases. Its dual role as both an anticancer and antiviral agent further distinguishes it from other cyclin-dependent kinase inhibitors .

Properties

IUPAC Name |

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFMWQIQBVZOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206969 | |

| Record name | BMS-265246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582315-72-8 | |

| Record name | BMS-265246 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride](/img/structure/B1667129.png)